molecular formula C19H28O4 B15202801 3-(3,5-Di-tert-butylphenyl)pentanedioic acid

3-(3,5-Di-tert-butylphenyl)pentanedioic acid

Cat. No.: B15202801
M. Wt: 320.4 g/mol
InChI Key: SNYLRJBEVXRLQN-UHFFFAOYSA-N
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Description

3-(3,5-Di-tert-butylphenyl)pentanedioic acid is an organic compound characterized by the presence of a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions, and a pentanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Di-tert-butylphenyl)pentanedioic acid typically involves the reaction of 3,5-di-tert-butylphenyl derivatives with appropriate reagents to introduce the pentanedioic acid group. One common method includes the use of Grignard reagents or organolithium compounds to form the desired product under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Di-tert-butylphenyl)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(3,5-Di-tert-butylphenyl)pentanedioic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Di-tert-butylphenyl)pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways or cellular processes, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a pentanedioic acid moiety.

    3,5-Di-tert-butylphenol: Contains hydroxyl groups instead of carboxylic acid groups.

    3,5-Di-tert-butylbenzoic acid: Similar structure but with a benzoic acid group.

Uniqueness

3-(3,5-Di-tert-butylphenyl)pentanedioic acid is unique due to the presence of both tert-butyl groups and the pentanedioic acid moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

3-(3,5-ditert-butylphenyl)pentanedioic acid

InChI

InChI=1S/C19H28O4/c1-18(2,3)14-7-12(8-15(11-14)19(4,5)6)13(9-16(20)21)10-17(22)23/h7-8,11,13H,9-10H2,1-6H3,(H,20,21)(H,22,23)

InChI Key

SNYLRJBEVXRLQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(CC(=O)O)CC(=O)O)C(C)(C)C

Origin of Product

United States

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